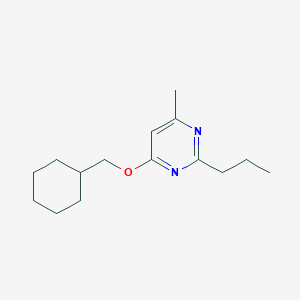
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This method can be optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ether or thia groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biochemical assays to study the interactions between metal ions and biological molecules.
Industry: The compound is used in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione exerts its effects involves the formation of stable complexes with metal ions. The ether and thia groups in the compound’s structure provide multiple binding sites for metal ions, allowing for the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but lacks the thia group, which can affect its binding properties and stability.
1,10-Diaza-18-crown-6: Another crown ether with a similar ring structure but different functional groups, leading to variations in its chemical behavior.
Kryptofix 22: A well-known crown ether used in similar applications but with different binding affinities and selectivities.
Uniqueness
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is unique due to the presence of both ether and thia groups in its structure. This combination provides a distinct set of binding properties, making it particularly useful in applications requiring high stability and selectivity in complex formation.
Propiedades
Número CAS |
74229-41-7 |
|---|---|
Fórmula molecular |
C12H20N2O6S |
Peso molecular |
320.36 g/mol |
Nombre IUPAC |
1,4,10-trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione |
InChI |
InChI=1S/C12H20N2O6S/c15-10-7-20-8-12(17)21-9-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
Clave InChI |
DPJWDLVZFPXCSX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCNC(=O)CSC(=O)COCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
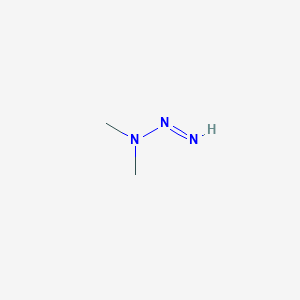

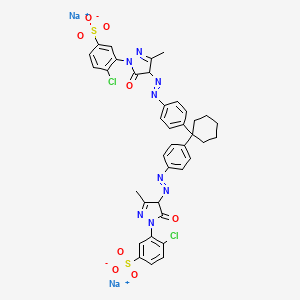
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)

![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
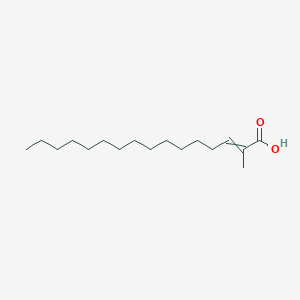
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
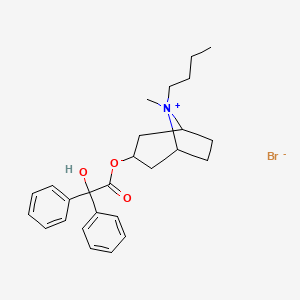
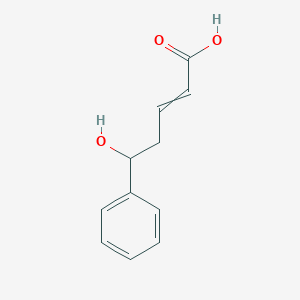
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
